molecular formula C16H12N2O2 B5782392 [3-(2-hydroxyphenyl)-1H-pyrazol-4-yl](phenyl)methanone

[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl](phenyl)methanone

Cat. No. B5782392
M. Wt: 264.28 g/mol
InChI Key: BUBSIFUWZVDVES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to [3(2hydroxyphenyl)1Hpyrazol4yl](phenyl)methanone[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl](phenyl)methanone, involves regioselective procedures. One approach includes the 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones, highlighting a regioselective and efficient methodology for crafting pyrazole structures (Alizadeh, Moafi, & Zhu, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, closely related to [3(2hydroxyphenyl)1Hpyrazol4yl](phenyl)methanoneThis compound, is characterized using computational and experimental methods. Studies involving density functional theory (DFT) and X-ray crystallography provide detailed insights into bond lengths, angles, and overall geometry, indicating non-planar structures with distinct symmetry and confirming the regioselectivity of the synthesis methods (Dhonnar et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, illustrating their reactive nature and potential for further functionalization. The regioselective synthesis mentioned above is a pivotal reaction, enabling the introduction of diverse substituents and functional groups, which significantly influence the chemical properties and reactivity of these compounds (Alizadeh, Moafi, & Zhu, 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These characteristics are determined by the molecular structure and the nature of substituents, with X-ray crystallography providing detailed information about the crystalline forms and stability of these compounds (Cao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the molecular framework and electronic configuration of pyrazole derivatives. Computational studies, including DFT, offer insights into the electronic structure, molecular orbitals, and potential reactivity patterns. These studies facilitate the understanding of how modifications in the molecular structure impact chemical behavior and reactivity (Dhonnar et al., 2021).

Safety and Hazards

This compound is used for research and development purposes and is not recommended for medicinal, household or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-14-9-5-4-8-12(14)15-13(10-17-18-15)16(20)11-6-2-1-3-7-11/h1-10,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBSIFUWZVDVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NN=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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